molecular formula C8H8N2O2 B1321486 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 20348-10-1

6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B1321486
CAS No.: 20348-10-1
M. Wt: 164.16 g/mol
InChI Key: JOVBARNMXQYDDI-UHFFFAOYSA-N
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Description

6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 20348-10-1) is a heterocyclic compound serving as a versatile scaffold in medicinal chemistry and anticancer research. This compound is part of the N-substituted pyrido-1,4-oxazin-3-one family, which has demonstrated significant biological potential. Scientific studies have shown that derivatives based on this core structure exhibit potent antiproliferative efficacy and can act as novel inhibitors of the NF-κB signaling pathway, a key target in oncology due to its role in tumor evasion, anti-apoptosis, and proliferation, particularly in cancers like hepatocellular carcinoma (HCC) . The pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold provides a critical framework for chemical diversification, enabling researchers to synthesize novel analogues for structure-activity relationship (SAR) studies and drug discovery efforts . This product is supplied with the following specifications: Molecular Formula: C8H8N2O2, Molecular Weight: 164.16 g/mol . It is recommended to be stored sealed in a dry environment at room temperature . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Datasheet for detailed handling information. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

6-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5-2-3-6-8(9-5)10-7(11)4-12-6/h2-3H,4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVBARNMXQYDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619201
Record name 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20348-10-1
Record name 6-Methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20348-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Synthesis : The 6-methyl derivative can hypothetically be synthesized via similar alkylation strategies, though the methyl group’s introduction may require tailored reagents (e.g., methyl iodide) .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in NPO) enhance anticancer activity by modulating NF-κB signaling, while bulky groups (e.g., cyclohexylmethyl) may improve pharmacokinetic profiles . Methyl groups, being electron-donating, could influence metabolic stability or bioavailability but require empirical validation.
Anticancer Activity
  • NPO (4-Nitrobenzyl derivative) : Demonstrated dose-dependent growth inhibition in HepG2, Huh-7, and HCCLM3 cells (IC50: 10–25 μM) via NF-κB pathway suppression .
  • 2,2-Dimethyl Derivatives : Exhibited BRD4 binding (IC50: ~2 μM), highlighting their role as BET inhibitors for prostate cancer .
  • 6-Methyl Analogs : While direct data are unavailable, methyl substitutions in similar scaffolds (e.g., 6-methylpyridazines) are associated with enhanced solubility and target engagement .
Mechanism of Action
  • NF-κB Inhibition : NPO reduces p65 phosphorylation and DNA binding, suppressing pro-survival genes .
  • BET Inhibition : 2,2-Dimethyl derivatives disrupt BRD4-histone interactions, impairing oncogenic transcription .

Physicochemical Properties

  • Melting Points : NPO and cyclohexylmethyl derivatives melt at 100–102°C and 60–62°C, respectively, suggesting that polar substituents increase crystallinity .
  • Molecular Weight : Methyl substitutions (MW ~180–200) generally maintain drug-like properties, aligning with Lipinski’s rules .

Biological Activity

6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in various fields.

Chemical Structure and Properties

Chemical Name: this compound
CAS Number: 20348-10-1
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

The compound features a unique structure that combines a pyridine ring and an oxazine ring, which contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been noted in both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial DNA replication through the targeting of topoisomerases, similar to other compounds in its class .

Anticancer Activity

In studies focusing on cancer treatment, this compound has shown promise as a potential anticancer agent . It appears to interact with key signaling pathways involved in cancer cell proliferation and survival. For instance, it has been investigated for its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth .

The biological activity of this compound can be attributed to its ability to modulate specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes or receptors involved in disease progression.
  • Cell Cycle Interference: By affecting the signaling pathways critical for cell cycle regulation, it can induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study:
    • A study reported a minimum inhibitory concentration (MIC) of 80–160 µg/ml against key pathogens such as E. coli and Staphylococcus aureus. The compound was effective in inhibiting bacterial DNA gyrase .
  • Anticancer Efficacy:
    • Research demonstrated that derivatives of this compound showed significant efficacy in tumor xenograft models. One derivative exhibited a tumor growth inhibition (TGI) rate of 87.7% at a dose of 50 mg/kg without significant toxicity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialE. coli, Staphylococcus aureusMIC: 80–160 µg/ml
AnticancerPI3K/Akt/mTOR pathwayTGI: 87.7% at 50 mg/kg
Enzyme InhibitionBacterial DNA gyraseInhibition of DNA replication

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